3-(4-chlorophenyl)-10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
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Overview
Description
Our protagonist is a heterocyclic compound with a mouthful of a name. Let’s dissect it:
Core Structure: It features a ring system, which combines a benzene ring with an oxadiazole ring.
Substituents: The compound bears a group and an (C2H5O) side chain.
Stereochemistry: It’s a compound, meaning it has reduced double bonds and is saturated.
Preparation Methods
Synthetic Routes:
Formylation: Starting from 4-chloroaniline, formylation at the 4th position yields the key intermediate.
Cyclization: The intermediate undergoes cyclization with ethyl glyoxalate to form the benzoxadiazocine ring.
Thionation: Finally, thionation (replacement of oxygen with sulfur) at the oxadiazole nitrogen gives us our target compound.
Formylation: Typically carried out using Vilsmeier reagent (POCl3 and DMF) or formic acid derivatives.
Cyclization: Acidic conditions (e.g., HCl) promote intramolecular cyclization.
Thionation: Reaction with Lawesson’s reagent or other thionating agents.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: It can undergo , , and reactions.
Common Reagents:
Major Products: These depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to understand biological processes.
Materials Science: Explored for its optical and electronic properties.
Mechanism of Action
Targets: It may interact with specific receptors or enzymes.
Pathways: Further research needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its benzoxadiazocine scaffold sets it apart.
Similar Compounds: Consider related compounds like 3-(4-chlorophenyl)-1-propanol and explore their properties.
Properties
Molecular Formula |
C19H19ClN2O2S |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-23-16-6-4-5-14-15-11-19(2,24-17(14)16)22(18(25)21-15)13-9-7-12(20)8-10-13/h4-10,15H,3,11H2,1-2H3,(H,21,25) |
InChI Key |
SLRHJGKZUMEMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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